2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid
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Description
“2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 . It has a structure that includes a cyclopropyl group, a methyl group, and a 1,2,4-triazolyl group attached to a benzoic acid core .
Molecular Structure Analysis
The molecular structure of “2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid” is characterized by a 1,2,4-triazolyl group attached to a benzoic acid core. The triazolyl group contains a cyclopropyl and a methyl group . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Scientific Research Applications
Structural and Activity Analysis
Secondary Interactions and Structure-Activity Relationships
The study of similar benzoic acids revealed the importance of secondary interactions (such as hydrogen bonding and π-π interactions) in determining the structural motifs and bioactivity predictions of compounds. These interactions play a crucial role in enhancing the bioactivity of endothelin B receptor antagonists, suggesting potential applications in drug design and development (J. Dinesh, 2013).
Crystal and Molecular Structures
Triazole Derivatives' Structures
Research on triazole derivatives, closely related to the target compound, has shown significant delocalization of π-electron density within triazole rings, influencing the compound's molecular structure and interaction potentials. This indicates potential for developing materials with specific electronic properties or for applications in molecular electronics (N. Boechat et al., 2010).
properties
IUPAC Name |
2-(3-cyclopropyl-5-methyl-1,2,4-triazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-14-15-12(9-6-7-9)16(8)11-5-3-2-4-10(11)13(17)18/h2-5,9H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYSWMZPDNLUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid |
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